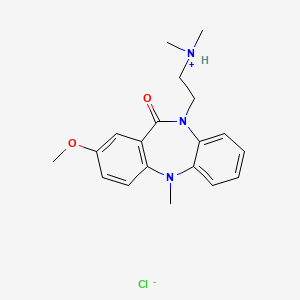

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride

Beschreibung

This compound belongs to the dibenzodiazepinone class, characterized by a fused dibenzodiazepine core with an 11-one moiety. Its structure includes a 10-(2-(dimethylamino)ethyl) side chain, a 2-methoxy group, and a 5-methyl substituent, with a hydrochloride salt form enhancing solubility . The dimethylaminoethyl group is critical for receptor interaction, while the methoxy and methyl groups influence lipophilicity and metabolic stability .

Dibenzodiazepinones are studied for diverse pharmacological activities, including anticancer, antipsychotic, and antiulcer effects. The hydrochloride salt form improves bioavailability, making it suitable for therapeutic formulations .

Eigenschaften

CAS-Nummer |

1668-73-1 |

|---|---|

Molekularformel |

C19H24ClN3O2 |

Molekulargewicht |

361.9 g/mol |

IUPAC-Name |

2-(8-methoxy-11-methyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C19H23N3O2.ClH/c1-20(2)11-12-22-18-8-6-5-7-17(18)21(3)16-10-9-14(24-4)13-15(16)19(22)23;/h5-10,13H,11-12H2,1-4H3;1H |

InChI-Schlüssel |

KBOPYRCQYBGFIV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)OC)C(=O)N(C3=CC=CC=C31)CC[NH+](C)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride typically involves multiple steps. The starting materials often include dibenzodiazepine derivatives, which undergo a series of chemical reactions such as alkylation, methylation, and hydrochloride formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets the required specifications. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the synthesis process and verify the compound’s structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperature conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Halogens, alkylating agents, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted dibenzodiazepine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The medicinal applications of this compound are primarily focused on its potential as an anti-cancer agent and treatment for neurological disorders.

Anti-Cancer Activity

Research has demonstrated that derivatives of 5H-Dibenzo(b,e)(1,4)diazepin-11-one exhibit significant anti-proliferative effects against various human cancer cell lines. For instance:

- A study synthesized thirteen structural derivatives of this compound, revealing that one derivative (Compound 9a) showed potent tumor growth inhibition with IC50 values ranging from 0.71 to 7.29 μM across five different cancer cell lines, including lung (A549) and breast (MDAMB-231) cancer cells .

- Mechanistic studies indicated that Compound 9a induced apoptosis and arrested the cell cycle at the G2/M phase in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Neurological Applications

The compound's ability to modulate neurotransmitter activity suggests potential applications in treating neurological disorders. It interacts with specific neurotransmitter receptors, which may lead to mood stabilization and anxiety reduction .

Chemical Synthesis

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Common methods include:

- Cyclization Reactions : Utilizing precursors such as 2-aminobenzophenone with methylamine.

- Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or be reduced to yield dihydro derivatives.

This versatility in chemical reactions allows for the development of various derivatives with potentially enhanced biological activities.

Biological Interactions

The biological interactions of 5H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives are crucial for understanding their pharmacological potential. Research indicates that these compounds can selectively inhibit specific kinases involved in cell cycle regulation, which is vital for cancer treatment strategies.

Data Table: Summary of Biological Activities

| Compound Derivative | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 9a | A549 | 0.71 | Induces apoptosis; G2/M arrest |

| Compound 9a | MDAMB-231 | 7.29 | Increases reactive oxygen species |

Industrial Applications

In addition to its medicinal uses, the compound is also being explored for industrial applications in the development of new materials with specific chemical properties. Its unique structure makes it suitable as a building block for synthesizing more complex molecules used in pharmaceuticals and fine chemicals .

Wirkmechanismus

The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound binds to receptors and enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The dimethylaminoethyl group in the target compound enhances cationic interaction with biological targets compared to simpler derivatives .

- Thiazepine analogs (e.g., sulfur-containing derivatives) exhibit altered electronic properties and receptor selectivity compared to diazepinones .

- Chloro substituents (e.g., in and ) increase molecular weight and may improve blood-brain barrier penetration but raise toxicity risks .

Key Observations :

Biologische Aktivität

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride is a compound belonging to the dibenzodiazepine class. This compound has been studied for its potential biological activities, including neuroleptic, analgesic, and sedative effects. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C19H24ClN3O

- Molecular Weight : 345.87 g/mol

- CAS Number : 1162-96-5

The biological activity of dibenzodiazepines is primarily attributed to their interaction with neurotransmitter systems in the brain. These compounds often act as:

- Antagonists at dopamine receptors.

- Agonists at GABA-A receptors, enhancing inhibitory neurotransmission.

Neuroleptic Activity

Research indicates that compounds within the dibenzodiazepine class exhibit significant neuroleptic properties. For instance:

- The compound has shown effectiveness as a neuroplegic and neuroleptic antidepressant , which can be beneficial in treating various psychiatric disorders .

Analgesic Effects

In animal studies, the compound demonstrated notable analgesic activity:

- Analgesic efficacy was assessed by measuring pain thresholds using electrical stimulation of the dental pulp in rabbits. Results indicated that the compound significantly increased pain thresholds compared to control groups .

Sedative Properties

The sedative effects of this compound have been documented:

- It exhibits sedative and motility-depressing actions , which are crucial for its application in managing anxiety and sleep disorders .

Antihistaminic and Antiemetic Effects

The compound also displays:

- Antihistaminic properties that can alleviate allergic reactions.

- Antiemetic activity, making it useful in preventing nausea and vomiting induced by various stimuli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the dibenzodiazepine core can lead to enhanced biological activities. For example:

- Substituents at the 7 and 8 positions have been shown to improve both enzymatic and cellular potency against specific targets .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.